molecular formula C19H16N4O B2859893 5-benzyl-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895011-84-4

5-benzyl-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2859893
CAS No.: 895011-84-4
M. Wt: 316.364
InChI Key: IEVJBBVBHDUTAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of 5-amino-1-benzylpyrazole with 2-methylbenzoyl chloride under basic conditions to form the intermediate, which is then cyclized to yield the desired pyrazolo[3,4-d]pyrimidin-4-one scaffold .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This often includes the use of microwave-assisted synthesis or other green chemistry techniques to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5-benzyl-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-benzyl-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials with unique properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzyl-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable scaffold for the development of targeted therapies .

Properties

IUPAC Name

5-benzyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c1-14-7-5-6-10-17(14)23-18-16(11-21-23)19(24)22(13-20-18)12-15-8-3-2-4-9-15/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVJBBVBHDUTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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